molecular formula C8H9ClFNO2 B1446961 (2-Fluorophenyl)glycine HCl CAS No. 709665-70-3

(2-Fluorophenyl)glycine HCl

Cat. No. B1446961
CAS RN: 709665-70-3
M. Wt: 205.61 g/mol
InChI Key: OHMMIUFKFKTOOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(2-Fluorophenyl)glycine HCl” is a research-use-only compound . It is a white, crystalline powder with a molecular weight of 229.62 g/mol.


Molecular Structure Analysis

The molecular formula of “(2-Fluorophenyl)glycine HCl” is C8H9ClFNO2 . The molecular weight is 205.61 . For a more detailed structure analysis, techniques such as NMR, HPLC, LC-MS, and UPLC can be used .

Scientific Research Applications

Chromatography and Mass Spectrometry

(2-Fluorophenyl)glycine HCl: is used in chromatography and mass spectrometry as a standard or reference compound. It helps in the identification and quantification of complex mixtures by providing a benchmark for comparison .

Synthesis of Bioactive Compounds

The compound serves as a precursor in the synthesis of various bioactive molecules. Its incorporation into larger structures can lead to the development of new pharmaceuticals with potential antiviral, anti-inflammatory, or anticancer properties .

Fluorescent Probes Development

Researchers utilize (2-Fluorophenyl)glycine HCl in the design of fluorescent probes. These probes are crucial for biological applications such as targeted imaging and monitoring bacterial growth .

Medicinal Chemistry

In medicinal chemistry, (2-Fluorophenyl)glycine HCl is employed to create novel drug candidates. Its unique structure allows for the exploration of new pharmacophores, which can lead to the discovery of drugs with improved efficacy and safety profiles .

Agricultural Research

This compound is also significant in agricultural research. It can be used to study plant hormone pathways and the synthesis of herbicides and pesticides that are more environmentally friendly and targeted .

Material Science

(2-Fluorophenyl)glycine HCl: can be used in material science for the development of new polymers or coatings. Its properties may impart enhanced durability or other desirable characteristics to materials .

Analytical Benchmarking

It acts as an analytical benchmark in various chemical analyses. Its known properties provide a standard against which other compounds can be measured and evaluated .

Educational Purposes

Lastly, (2-Fluorophenyl)glycine HCl is used for educational purposes in academic institutions. It serves as a model compound in teaching organic synthesis and analytical techniques to students .

properties

IUPAC Name

2-amino-2-(2-fluorophenyl)acetic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8FNO2.ClH/c9-6-4-2-1-3-5(6)7(10)8(11)12;/h1-4,7H,10H2,(H,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHMMIUFKFKTOOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(C(=O)O)N)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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